molecular formula C9H16N4 B13616251 1-Ethyl-5-(pyrrolidin-2-ylmethyl)-1h-1,2,4-triazole

1-Ethyl-5-(pyrrolidin-2-ylmethyl)-1h-1,2,4-triazole

Cat. No.: B13616251
M. Wt: 180.25 g/mol
InChI Key: BTQPNZKPVUYQKF-UHFFFAOYSA-N
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Description

1-Ethyl-5-(pyrrolidin-2-ylmethyl)-1h-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an ethyl group and a pyrrolidin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-5-(pyrrolidin-2-ylmethyl)-1h-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazine with a suitable pyrrolidine derivative, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-5-(pyrrolidin-2-ylmethyl)-1h-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of corresponding triazole N-oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of halogenated triazole derivatives.

Scientific Research Applications

1-Ethyl-5-(pyrrolidin-2-ylmethyl)-1h-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-(pyrrolidin-2-ylmethyl)-1h-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their function and leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-5-(pyrrolidin-2-yl)-1h-pyrazole: Similar structure but with a pyrazole ring instead of a triazole ring.

    1-Methyl-2-pyrrolidinone: Contains a pyrrolidinone ring instead of a triazole ring.

Uniqueness

1-Ethyl-5-(pyrrolidin-2-ylmethyl)-1h-1,2,4-triazole is unique due to the presence of both the triazole ring and the pyrrolidin-2-ylmethyl group, which can confer specific chemical and biological properties not found in similar compounds

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

1-ethyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-triazole

InChI

InChI=1S/C9H16N4/c1-2-13-9(11-7-12-13)6-8-4-3-5-10-8/h7-8,10H,2-6H2,1H3

InChI Key

BTQPNZKPVUYQKF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CC2CCCN2

Origin of Product

United States

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